2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid
Description
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid (CAS: EN300-45212421) is a halogenated pyridine derivative with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.03 g/mol . Its structure features a pyridine ring substituted with bromo (position 2), fluoro (position 5), methyl (position 3), and a carboxylic acid group (position 4). This compound is widely used as a building block in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-bromo-5-fluoro-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5BrFNO2/c1-3-5(7(11)12)4(9)2-10-6(3)8/h2H,1H3,(H,11,12) |
InChI Key |
FDOJAWYKERPNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Br)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method includes the bromination and fluorination of 3-methylpyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and meet the demands of various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, biaryl compounds, and other functionalized molecules that can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variation
Compound 1 : 5-Bromo-2-chloro-4-methylpyridine-3-carboxylic Acid
- Molecular Formula: C₇H₅BrClNO₂
- Molecular Weight : 250.48 g/mol
- CAS : 1393576-22-1
- Key Features :
- Substitutions: Bromo (position 5), chloro (position 2), methyl (position 4), carboxylic acid (position 3).
- Physical Properties :
- Boiling Point: 361.2 ± 42.0 °C (predicted)
- Density: 1.794 ± 0.06 g/cm³
- pKa: 1.46 ± 0.32 (indicative of strong acidity due to electron-withdrawing halogens) .
Comparison :
- The positional isomerism (carboxylic acid at position 3 vs. 4) and halogen type (Cl vs. F) differentiate this compound from the target molecule.
Compound 2 : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Molecular Formula : C₆H₅ClN₂O₂ (inferred from CAS 89581-58-8)
- CAS : 89581-58-8
- Key Features :
- Pyrimidine core (two nitrogen atoms) vs. pyridine (one nitrogen).
- Substitutions: Chloro (position 2), methyl (position 6), carboxylic acid (position 4).
- Reactivity : The pyrimidine ring’s electron-deficient nature may enhance susceptibility to electrophilic attacks compared to pyridine derivatives .
Compound 3 : 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid
- Molecular Formula : C₇H₇BrN₂O₂S (inferred from name)
- Key Features :
- Substitutions: Bromo (position 5), methylthio (position 2), carboxylic acid (position 4).
- Comparison : The methylthio group introduces sulfur, which can act as a leaving group or participate in redox reactions, unlike halogens in the target compound .
Physicochemical Properties
Key Observations :
- The target compound’s fluorine substituent likely results in stronger acidity than Compound 1’s chlorine, despite its lower molecular weight.
- Pyrimidine derivatives (Compound 2, 3) exhibit distinct electronic properties due to additional nitrogen atoms, affecting solubility and reactivity .
Biological Activity
Overview
2-Bromo-5-fluoro-3-methylpyridine-4-carboxylic acid is a heterocyclic organic compound with significant biological activity. Its molecular formula is C6H5BrFN, and it has a molecular weight of 190.01 g/mol. This compound belongs to the class of fluoropyridines, which are known for their unique chemical properties and interactions with various biological systems.
The primary mechanism of action for this compound involves its role as an inhibitor of the p38α mitogen-activated protein kinase (MAPK). This kinase is crucial in regulating inflammatory responses and cellular stress. The compound binds specifically to the ATP-binding site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets, which include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
Inhibition of Inflammatory Responses
Research indicates that this compound effectively inhibits the release of pro-inflammatory cytokines, thereby reducing inflammation. In laboratory studies, low doses of this compound have been shown to significantly decrease p38α MAPK activity without causing major toxicity in cell cultures or animal models .
Cellular Effects
This compound influences various cellular processes, including:
- Gene Expression: It modulates the expression of genes involved in inflammation and stress responses.
- Cell Signaling Pathways: It alters signaling pathways critical for cellular metabolism and survival.
In experimental settings, it has been observed that prolonged exposure to the compound leads to changes in cellular signaling dynamics, suggesting a potential for therapeutic applications in inflammatory diseases .
Dosage and Temporal Effects
The biological effects of this compound vary with dosage. At lower concentrations, it effectively reduces inflammation with minimal side effects. However, higher doses may lead to different metabolic responses and potential cytotoxicity. Studies suggest that the compound remains stable under standard storage conditions, indicating its viability for extended use in research and therapeutic contexts .
Metabolic Pathways
The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. The biotransformation processes are essential for understanding its pharmacokinetics and potential interactions with other drugs .
Research Findings
Case Studies:
- Inflammation Models: In animal models induced with inflammatory conditions, administration of this compound resulted in significant reductions in markers of inflammation compared to control groups.
- Cell Culture Experiments: In vitro studies using macrophage cell lines demonstrated that treatment with this compound led to decreased secretion of TNF-α and IL-1β upon stimulation with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
Summary Table: Biological Activities
| Activity | Description |
|---|---|
| Inflammation Inhibition | Reduces TNF-α and IL-1β secretion by inhibiting p38α MAPK activity |
| Cellular Metabolism Modulation | Alters gene expression related to stress and inflammation |
| Dosage Effects | Effective at low doses; potential cytotoxicity at high doses |
| Metabolic Pathways | Metabolized primarily by cytochrome P450 enzymes in the liver |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-5-fluoro-3-methylpyridine-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via halogenation of the pyridine core. A common approach involves bromination at the 2-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF at 0–5°C). Fluorination at the 5-position typically employs KF or Selectfluor in polar aprotic solvents . The carboxylic acid group is introduced via oxidation of a methyl or hydroxymethyl precursor using KMnO₄ or RuO₄ under acidic conditions. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To confirm purity (>98%) and detect trace impurities.
- NMR (¹H, ¹³C, ¹⁹F): Characterize substituent positions (e.g., ¹⁹F NMR distinguishes para/ortho fluorine environments) .
- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Elemental Analysis : Verify stoichiometry (C: 35.9%, Br: 34.1%, F: 8.1%) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., the carboxylic acid moiety directs electrophilic substitution to the 2- and 5-positions). For cross-coupling reactions (e.g., Suzuki-Miyaura), protect the carboxylic acid as a methyl ester to prevent coordination interference .
- Temperature Modulation : Lower temperatures (–20°C) reduce undesired bromine migration during halogenation .
- Catalytic Systems : Pd(PPh₃)₄ with ligand tuning (e.g., SPhos) enhances coupling efficiency at the bromine site while preserving fluorine integrity .
Q. How does the compound’s stability under acidic/basic conditions impact its use in multistep syntheses?
- Methodological Answer :
- Acidic Conditions : The carboxylic acid group is stable in mild acids (pH >3), but prolonged exposure to H₂SO₄ or HCl (pH <2) risks decarboxylation.
- Basic Conditions : Deprotonation of the carboxylic acid (pKa ~2.5) enhances solubility but may lead to ester hydrolysis if protected groups are unstable. Use buffered conditions (pH 7–9) for reactions involving amines or nucleophiles .
- Thermal Stability : Decomposition occurs above 150°C; reflux in high-boiling solvents (e.g., DMF, DMSO) should be minimized .
Q. What are the compound’s applications in designing enzyme inhibitors or probes?
- Methodological Answer :
- Pharmacophore Development : The bromine atom serves as a halogen-bonding donor for targeting enzyme active sites (e.g., kinases), while the carboxylic acid enables salt-bridge formation with basic residues .
- Probe Synthesis : Conjugate the acid via EDC/NHS coupling to fluorescent tags (e.g., FITC) for cellular imaging. The fluorine atom allows ¹⁹F NMR tracking in binding assays .
- Case Study : In EED inhibitor synthesis (e.g., Wang et al.), analogous pyridine-carboxylic acids act as core scaffolds for disrupting protein-protein interactions .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
